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Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B15586573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro studies of YKL-1-
116, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document

outlines its mechanism of action, presents key quantitative data from initial screenings, details

relevant experimental protocols, and visualizes its role in cellular signaling pathways.

Core Mechanism of Action
YKL-1-116 is a covalent inhibitor that selectively targets CDK7.[1][2] CDK7 is a critical kinase

that plays a dual role in regulating the cell cycle and transcription. YKL-1-116 was developed

as part of a series of compounds designed to be more selective for CDK7.[3] It is noted to be

more potent than the well-known CDK7 inhibitor THZ1 against wild-type CDK7 (CDK7WT).[1]

[2] Unlike some other CDK inhibitors, YKL-1-116 does not target CDK9, CDK12, or CDK13,

highlighting its selectivity.[1][2] The development of YKL-1-116 stemmed from the hybridization

of the covalent warhead from THZ1 and the pyrrolidinopyrazole core from a PAK4 inhibitor.[3]

While showing good selectivity for CDK7, initial studies indicated it had moderate potency and

minimal anti-proliferative effects on its own in some cancer cell lines.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of YKL-1-116.

Table 1: Inhibitory Activity of YKL-1-116
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Target Metric Value
Cell
Line/System

Reference

CDK7 IC50 7.6 nM
In vitro kinase

assay
[4]

Table 2: Selectivity Profile of YKL-1-116

Kinase Percent Inhibition Assay Type Reference

CDK7

High (specific value

not provided in

snippets)

KiNativ™ kinome

profiling
[4]

Other CDKs

Low (specific values

not provided in

snippets)

KiNativ™ kinome

profiling
[4]

Signaling Pathway
The following diagram illustrates the established signaling pathway inhibited by YKL-1-116.

Caption: Mechanism of YKL-1-116 action via covalent inhibition of CDK7.

Experimental Protocols
While detailed, step-by-step protocols for YKL-1-116 are not fully available in the provided

search results, the methodologies can be inferred from the descriptions of the assays

performed.

In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of YKL-1-116 required to inhibit 50% of CDK7

kinase activity.

Methodology:

Recombinant CDK7/Cyclin H/MAT1 complexes are used as the enzyme source.
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A suitable peptide substrate for CDK7 and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are

prepared in a kinase buffer.

YKL-1-116 is serially diluted to a range of concentrations.

The CDK7 complex is incubated with the various concentrations of YKL-1-116 for a

defined period.

The kinase reaction is initiated by the addition of the substrate and ATP mixture.

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done by methods such as filter binding assays (capturing the radiolabeled peptide

on a membrane) followed by scintillation counting, or by using fluorescence-based assays.

The percentage of inhibition at each concentration of YKL-1-116 is calculated relative to a

control (e.g., DMSO vehicle).

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal

curve using non-linear regression analysis.

KiNativ™ Kinome Profiling for Selectivity
Objective: To assess the selectivity of YKL-1-116 across a broad range of kinases.

Methodology:

Live cells (e.g., HCT116) are treated with YKL-1-116 or a vehicle control.

Cell lysates are prepared, containing the cellular kinome.

The lysates are incubated with a desthiobiotin-ATP probe. This probe covalently labels the

ATP binding site of active kinases.

If a kinase's ATP binding site is occupied by YKL-1-116, the probe cannot bind.
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Probe-labeled kinases are captured using streptavidin affinity chromatography.

The captured kinases are identified and quantified using mass spectrometry.

The percent inhibition for each identified kinase is determined by comparing the amount of

probe-labeled kinase in the YKL-1-116-treated sample to the vehicle-treated sample.[4]

Cellular Proliferation and Apoptosis Assays
Objective: To evaluate the effect of YKL-1-116 on cell growth and its ability to induce

apoptosis, often in combination with other agents.

Methodology for Apoptosis (PARP Cleavage):

HCT116 cells are seeded in multi-well plates and allowed to adhere.

Cells are treated with YKL-1-116 alone or in combination with other compounds (e.g., 5-

FU or nutlin-3) at various concentrations.[4]

After a set incubation period (e.g., 24-48 hours), cells are lysed.

Cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western

blotting.

The membrane is probed with a primary antibody specific for cleaved PARP, a marker of

apoptosis.

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the

signal is visualized using chemiluminescence.

The intensity of the cleaved PARP band indicates the level of apoptosis. In some studies,

YKL-1-116 alone showed minimal PARP cleavage, but this was enhanced when combined

with agents like 5-FU or nutlin-3.[4]

Synergistic Effects
In HCT116 cells, YKL-1-116 demonstrated a synergistic effect in inducing apoptosis when

combined with 5-fluorouracil (5-FU) or nutlin-3.[4] While YKL-1-116 alone induced minimal
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PARP cleavage, its combination with these agents led to a dose-dependent increase in this

apoptotic marker.[4] This suggests that while YKL-1-116 may have modest anti-proliferative

effects on its own, its ability to inhibit CDK7 can sensitize cancer cells to other therapeutic

agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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